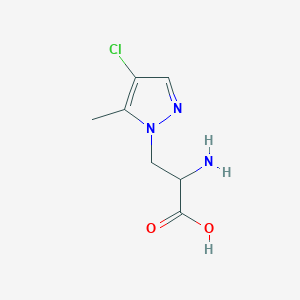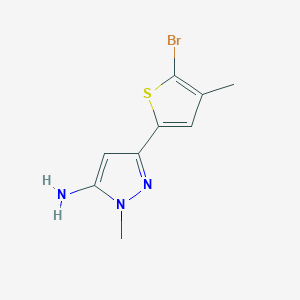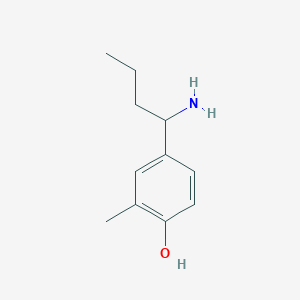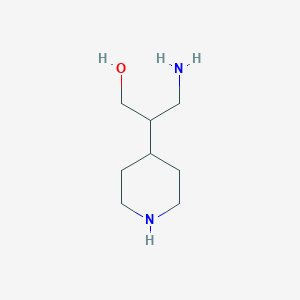
3-Amino-2-(piperidin-4-YL)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(piperidin-4-yl)propan-1-ol: is a chemical compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(piperidin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 3-(2’-pyridinyl)-2-propyn-1-ol derivatives using palladium on activated carbon as a catalyst in acetic acid at room temperature . Another method includes the use of platinum(IV) oxide as a catalyst in methanol and water under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts like palladium or platinum. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the hydrogenation process efficiently.
化学反応の分析
Types of Reactions: 3-Amino-2-(piperidin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Reagents like acyl chlorides, isocyanates, and sulfonyl chlorides are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols or amines.
Substitution: Amides, ureas, sulfonamides.
科学的研究の応用
Chemistry: In organic synthesis, 3-Amino-2-(piperidin-4-yl)propan-1-ol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives have shown promise in various biological assays, indicating potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with biological targets, making it a candidate for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 3-Amino-2-(piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The piperidine ring can enhance the compound’s binding affinity to receptors and enzymes, modulating their function.
類似化合物との比較
2-Piperidin-4-ylpropan-2-ol: This compound shares a similar piperidine ring structure but differs in the position of the hydroxyl group.
4-(Piperidin-1-yl)pyridine: Another piperidine derivative with different functional groups and applications.
Uniqueness: 3-Amino-2-(piperidin-4-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide a balance of reactivity and stability. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from other piperidine derivatives.
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
3-amino-2-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H18N2O/c9-5-8(6-11)7-1-3-10-4-2-7/h7-8,10-11H,1-6,9H2 |
InChIキー |
VTLCGSCZASRYKF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


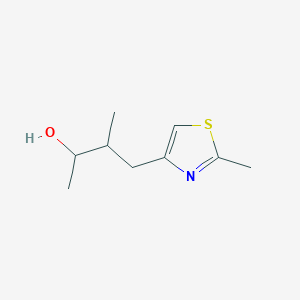

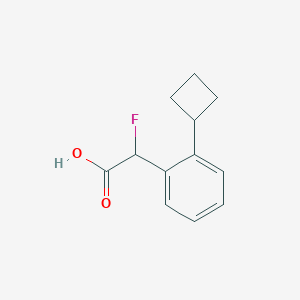
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13314522.png)
![6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13314525.png)



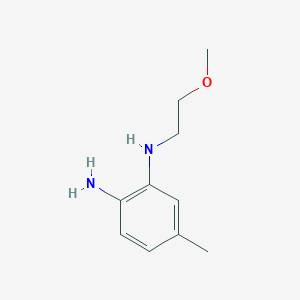
![3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13314559.png)

